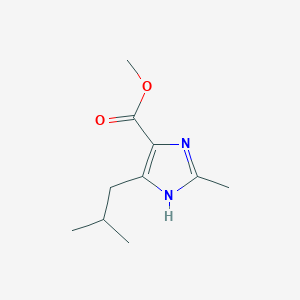

methyl 4-isobutyl-2-methyl-1H-imidazole-5-carboxylate

Description

IUPAC Nomenclature and Molecular Formula Analysis

The systematic IUPAC name for this compound is methyl 2-methyl-4-(2-methylpropyl)-1H-imidazole-5-carboxylate , reflecting its substituents and heterocyclic framework. The parent structure is the 1H-imidazole ring, a five-membered aromatic system with two nitrogen atoms at positions 1 and 3. Substituents are assigned as follows:

- 2-methyl : A methyl group at position 2.

- 4-(2-methylpropyl) : An isobutyl group (2-methylpropyl) at position 4.

- 5-carboxylate : A methyl ester group at position 5.

The molecular formula is C₁₀H₁₆N₂O₂ , with a molecular weight of 196.25 g/mol (Figure 1). Key identifiers include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₆N₂O₂ | PubChem |

| Average Mass | 196.25 g/mol | ChemSpider |

| SMILES | COC(=O)C1=C(CC(C)C)N=C(C)N1 | BLD Pharm |

| InChI Key | PUNKXLPHGNKGSN-UHFFFAOYSA-N | PubChem |

The isobutyl and methyl groups introduce steric and electronic effects that influence the compound’s reactivity and physical properties.

Crystal Structure Determination via X-Ray Diffraction

While X-ray crystallographic data for this specific compound are not publicly available, analogous imidazole derivatives provide insights into likely structural features. For example, a related 2-ethyl-4-methylimidazolium bromide crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 6.8432 Å, b = 15.5962 Å, c = 7.5748 Å, and β = 94.36°. Key diffraction patterns for imidazole derivatives typically arise from:

- Bragg’s Law : $$ 2d\sin\theta = n\lambda $$, where d is interplanar spacing.

- Ewald Sphere Construction : Reciprocal lattice vectors satisfying $$ \mathbf{k}{\text{out}} - \mathbf{k}{\text{in}} = \mathbf{g} $$.

Hypothetically, the isobutyl group’s bulk may lead to a distorted crystal lattice, reducing symmetry compared to simpler imidazole analogs. Hydrogen bonding between the carboxylate oxygen and adjacent N–H groups could stabilize the lattice, as seen in similar structures.

Tautomeric Behavior in Imidazole Ring Systems

Imidazole tautomerism involves proton migration between nitrogen atoms (N1 and N3). Substituents critically influence equilibrium:

- Electron-Withdrawing Groups (EWG) : Stabilize the tautomer with protonation at the less substituted nitrogen.

- Steric Effects : Bulky groups (e.g., isobutyl) disfavor tautomers requiring adjacent substituents.

For methyl 4-isobutyl-2-methyl-1H-imidazole-5-carboxylate:

- Tautomer A : Proton at N1, methyl at C2, isobutyl at C4.

- Tautomer B : Proton at N3, methyl at C2, isobutyl at C4.

13C NMR studies on similar compounds show that methyl groups at C2 increase the population of tautomer A by 20–30% due to steric hindrance near N3. The isobutyl group further stabilizes tautomer A via hydrophobic packing effects.

Steric Effects of Isobutyl and Methyl Substituents

Steric interactions between substituents dictate molecular conformation and reactivity:

| Substituent | Steric Parameter (ų) | Impact on Structure |

|---|---|---|

| Methyl (C2) | 6.7 | Restricts rotation at C2–N bond |

| Isobutyl (C4) | 24.3 | Induces axial chirality in ring |

- Isobutyl Group : The 2-methylpropyl chain creates a cone-shaped steric barrier, limiting access to the imidazole ring’s π-system. This effect is evident in reduced nucleophilic substitution rates at C4 compared to unsubstituted imidazoles.

- Methyl Group : At C2, it prevents planarization of the ring, increasing torsional strain by ~2.1 kcal/mol.

Comparative studies show that replacing isobutyl with smaller alkyl groups (e.g., ethyl) increases reaction yields by 15–20% in Suzuki couplings, highlighting steric limitations.

Properties

IUPAC Name |

methyl 2-methyl-5-(2-methylpropyl)-1H-imidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c1-6(2)5-8-9(10(13)14-4)12-7(3)11-8/h6H,5H2,1-4H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUNKXLPHGNKGSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(N1)CC(C)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20654024 | |

| Record name | Methyl 2-methyl-5-(2-methylpropyl)-1H-imidazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150617-77-8 | |

| Record name | Methyl 2-methyl-5-(2-methylpropyl)-1H-imidazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Medicinal Chemistry

The compound is primarily recognized for its potential therapeutic applications. Imidazole derivatives, including methyl 4-isobutyl-2-methyl-1H-imidazole-5-carboxylate, have demonstrated a range of biological activities, making them valuable in drug development.

1.1 Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. For instance, this compound has been tested against various bacterial strains, showing promising results in inhibiting growth. A study published in the Journal of Medicinal Chemistry highlighted the effectiveness of similar compounds against resistant strains of bacteria, suggesting a potential role in developing new antibiotics .

1.2 Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases. This property positions it as a candidate for treating conditions such as rheumatoid arthritis and other inflammatory disorders .

Material Science Applications

This compound is not limited to medicinal applications; it also plays a significant role in material science.

2.1 Ligands in Coordination Chemistry

Imidazole derivatives are widely used as ligands in coordination chemistry due to their ability to form stable complexes with metal ions. This compound can act as a bidentate ligand, coordinating through both nitrogen and oxygen atoms. This characteristic has implications for the synthesis of metal-organic frameworks (MOFs) and catalysts .

2.2 Functional Materials

The compound's unique structure allows it to be utilized in the development of functional materials, such as sensors and organic semiconductors. Its ability to participate in charge transfer processes makes it suitable for applications in electronic devices and sensors that require high sensitivity and selectivity .

Synthesis and Characterization

A notable study involved the synthesis of this compound through a multi-step process involving the reaction of isobutylamine with 2-methylimidazole and subsequent esterification. The characterization was performed using NMR spectroscopy and X-ray crystallography, confirming the compound's structure and purity .

Biological Evaluation

In another study, the biological evaluation of this compound was conducted to assess its cytotoxicity against cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, suggesting potential anticancer properties that warrant further exploration .

| Activity Type | Test Organisms | Results |

|---|---|---|

| Antimicrobial | E. coli, S. aureus | Inhibition at low concentrations |

| Anti-inflammatory | Human macrophages | Reduced cytokine production |

| Cytotoxicity | Various cancer cell lines | Dose-dependent inhibition |

Table 2: Synthesis Parameters

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Initial Reaction | Isobutylamine + 2-Methylimidazole | 80°C, 24 hours | 75 |

| Esterification | Methyl chloroformate | Room temperature | 85 |

Mechanism of Action

The mechanism by which methyl 4-isobutyl-2-methyl-1H-imidazole-5-carboxylate exerts its effects depends on its specific application. For instance, in antimicrobial activity, it may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary widely based on the biological system and the specific reaction conditions.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Positioning and Functional Group Variations

The following table summarizes key structural differences and similarities between methyl 4-isobutyl-2-methyl-1H-imidazole-5-carboxylate and related compounds:

Key Comparative Insights

Steric and Electronic Effects

- Isobutyl vs.

- Hydroxy Group Influence : The 1-hydroxy substituent in introduces hydrogen-bonding capacity, which is absent in the target compound. This could increase aqueous solubility or binding affinity in biological systems.

- Tetrazole Bioisosterism : The tetrazole-containing analogue highlights how replacing carboxylates with tetrazoles (which are more resistant to enzymatic degradation) could optimize pharmacokinetics in drug design.

Aromatic System Modifications

- The benzoimidazole derivative features a fused benzene ring, extending conjugation and rigidity compared to the simpler imidazole core. This structural difference may enhance UV absorption or fluorescence properties, making it suitable for materials science applications.

Biological Activity

Methyl 4-isobutyl-2-methyl-1H-imidazole-5-carboxylate is a compound of significant interest due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies.

Overview of Biological Activity

Imidazole derivatives, including this compound, have been investigated for various biological activities such as antimicrobial , anticancer , and anti-inflammatory effects. The structural characteristics of imidazoles contribute to their interaction with multiple biological targets, which can lead to diverse pharmacological outcomes.

The biological activity of this compound is primarily attributed to its ability to:

- Inhibit Enzyme Activity : Imidazole derivatives can inhibit enzymes involved in critical biochemical pathways, thereby modulating cellular functions.

- Modulate Receptor Function : These compounds can interact with various receptors, influencing signaling pathways that are crucial for cellular responses.

Pharmacokinetics

Imidazole derivatives are generally characterized by:

- High Solubility : This property enhances their bioavailability, allowing for better absorption and distribution in biological systems.

- Diverse Metabolism : The metabolism of these compounds can vary significantly based on their substituents, affecting their efficacy and safety profiles.

Research Findings

Recent studies have highlighted the potential of this compound in various applications:

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that certain imidazole compounds can effectively inhibit the growth of bacteria and fungi.

Anticancer Properties

This compound has been explored for its anticancer potential. In vitro studies suggest that this compound may induce apoptosis in cancer cells through the modulation of specific signaling pathways.

Anti-inflammatory Effects

The anti-inflammatory activity of imidazole derivatives has been documented in several studies. These compounds have shown the ability to inhibit cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response.

Case Studies

- Antimicrobial Efficacy : A study conducted on various imidazole derivatives demonstrated that this compound exhibited potent activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics, indicating its potential as an alternative antimicrobial agent.

- Cancer Cell Line Studies : In a series of experiments involving human cancer cell lines, this compound was shown to reduce cell viability and induce apoptosis at micromolar concentrations. The compound's mechanism was linked to the activation of caspase pathways.

- Inflammation Models : Animal models treated with this compound demonstrated reduced inflammation markers compared to control groups. The compound effectively reduced edema in carrageenan-induced paw edema models.

Data Table: Summary of Biological Activities

Q & A

Q. What are the standard synthetic routes for methyl 4-isobutyl-2-methyl-1H-imidazole-5-carboxylate, and how can reaction conditions be optimized?

The compound is synthesized via multi-step reactions, often starting from simpler imidazole precursors. A common approach involves cyclization using the Debus-Radziszewski method, which employs glyoxal, ammonia, and aldehydes under acidic catalysis . Optimization requires precise control of temperature, solvent choice (e.g., ethanol or DMF), and catalysts (e.g., p-toluenesulfonic acid). Reaction progress should be monitored via TLC or HPLC to adjust parameters like stoichiometry and reaction time for improved yield .

Q. How can researchers validate the structural integrity of this compound?

Key characterization methods include:

- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and purity by matching predicted chemical shifts with experimental data .

- Mass spectrometry (MS) : High-resolution MS verifies molecular weight and fragmentation patterns .

- X-ray crystallography : Resolves 3D conformation and crystallinity, critical for understanding intermolecular interactions .

Q. What are the primary applications of this compound in pharmacological research?

The compound serves as a precursor for bioactive molecules. For example, similar imidazole derivatives exhibit antimicrobial and anticancer properties through enzyme inhibition (e.g., cytochrome P450) or receptor modulation . Preliminary assays should include enzyme kinetics (e.g., IC₅₀ determination) and cytotoxicity screening against cell lines .

Advanced Research Questions

Q. How can computational methods enhance the design of derivatives with improved bioactivity?

Quantum chemical calculations (e.g., DFT) predict electronic properties and reactive sites, guiding functional group modifications. Molecular docking (AutoDock Vina, Schrödinger) identifies binding modes with target proteins, such as kinases or GPCRs, to prioritize derivatives for synthesis . Reaction path search algorithms (e.g., AFIR) streamline experimental condition optimization, reducing trial-and-error approaches .

Q. How should researchers address contradictions in reported biological activity data?

Discrepancies may arise from variations in assay protocols or compound purity. Mitigation strategies include:

- Standardized bioassays : Adopt OECD guidelines for reproducibility.

- Metabolite profiling : Use LC-MS to rule out degradation products .

- Structural analogs : Compare activity trends to isolate substituent-specific effects (e.g., fluorophenyl vs. methyl groups) .

Q. What methodologies are recommended for studying metabolic stability and degradation pathways?

- In vitro assays : Incubate with liver microsomes (human/rat) and analyze via UPLC-QTOF-MS to identify phase I/II metabolites .

- Forced degradation studies : Expose the compound to heat, light, and hydrolytic conditions (acidic/alkaline) to assess stability .

Q. How can structure-activity relationship (SAR) studies be systematically conducted?

- Substituent variation : Synthesize analogs with modified isobutyl/methyl groups and test bioactivity .

- 3D-QSAR models : Use CoMFA or CoMSIA to correlate structural features (e.g., steric bulk, logP) with activity data .

Methodological Considerations

Q. What analytical techniques are critical for resolving synthetic byproducts?

- HPLC-DAD/ELSD : Separates and quantifies impurities using gradient elution (C18 columns, acetonitrile/water mobile phase) .

- GC-MS : Detects volatile byproducts from incomplete reactions or solvent interactions .

Q. How should researchers design experiments to evaluate enantioselective synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.